molecular formula C7H8O2S B1582522 Ethyl thiophene-3-carboxylate CAS No. 5751-80-4

Ethyl thiophene-3-carboxylate

Cat. No.: B1582522
CAS No.: 5751-80-4
M. Wt: 156.2 g/mol
InChI Key: OYSLMAQEMAJMCL-UHFFFAOYSA-N
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Description

Ethyl thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an ethyl ester group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiophene-3-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, where a thiophene ring is formed by the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions . Another method involves the Fiesselmann synthesis, which uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ethyl thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives with tailored properties for specific applications .

Properties

IUPAC Name

ethyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLMAQEMAJMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206120
Record name Ethyl 3-thenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-80-4
Record name 3-Thiophenecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5751-80-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-thenoate
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Record name Ethyl 3-thenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-thenoate
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Synthesis routes and methods

Procedure details

13 ml (200 mmol) of thionyl chloride are added dropwise, at 0° C., to a solution of 9 g (70 mmol) of 3-thiophenecarboxylic acid and 86 mg (0.7 mmol) of 4-dimethylaminopyridine in 100 ml of ethanol. The reaction medium is stirred from 0° C. to room temperature over 48 hours and then evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with a 1/1 heptane/dichloromethane mixture. 10 g (91%) of ethyl thiophene-3-carboxylate are obtained.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl thiophene-3-carboxylate in the synthesis of C-thioribonucleosides and how does its structure contribute to the final compound's activity?

A1: this compound serves as a starting material for synthesizing C-thioribonucleoside analogues of tiazofurin, specifically thiophenthiofurin []. In this synthesis, it undergoes a C-glycosylation reaction with a protected 4-thio-D-ribofuranose derivative []. The resulting thiophene ring in thiophenthiofurin becomes a key structural feature, contributing to its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH) []. This inhibition leads to an increase in IMP pools and a decrease in GTP levels, ultimately impacting cell growth and survival []. Research suggests that an electrophilic sulfur atom adjacent to the C-glycosidic bond, a feature present due to the incorporated thiophene ring, is crucial for the biological activity of these tiazofurin analogues [].

Q2: How does the conformational flexibility of thiophenthiofurin, synthesized using this compound, affect its biological activity compared to other tiazofurin analogues?

A2: Computational studies indicate that thiophenthiofurin, despite possessing the required structural features for activity (thiophene ring, sulfur atom adjacent to the C-glycosidic bond), exhibits lower activity compared to tiazofurin and thiophenfurin []. This difference in activity is attributed to the higher conformational flexibility of thiophenthiofurin compared to the more rigid structures of tiazofurin and thiophenfurin []. The constrained conformations of the latter two compounds are believed to enhance their binding affinity to their target, leading to greater potency []. Therefore, while this compound provides the essential structural components for activity, the conformational flexibility of the final compound significantly influences its overall efficacy.

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